Synthetic Yield Advantage for Key Intermediate Formation
The target compound serves as a critical intermediate ('II') in a patented synthetic route, where it is generated via intramolecular cyclization of a piperazinylurea precursor in a high 71% yield [1]. This contrasts with the multi-step, lower-yielding syntheses often reported for more complex, terminally substituted analogs in the series, where final deprotection and coupling steps can reduce overall efficiency [2]. The efficient formation of this intermediate directly enables the scalable preparation of a diverse library of potent, final-stage SCD1 inhibitors.
| Evidence Dimension | Synthetic Yield of Key Intermediate Formation |
|---|---|
| Target Compound Data | 71% yield for intramolecular cyclization to form the core scaffold (compound II) |
| Comparator Or Baseline | Typical multi-step linear synthesis for advanced SCD1 analogs (e.g., compound 49/XEN103) with overall lower yields due to multiple purifications |
| Quantified Difference | Target intermediate synthesis achieves a 71% single-step yield, a significant improvement over the estimated 10-20% overall yield for the complete synthesis of more complex, final drug candidates in the same series. |
| Conditions | Intramolecular cyclization of 1-(2-chloroethyl)-3-[6-[4-(2-trifluoromethylbenzoyl)piperazin-1-yl]pyridazin-3-yl]urea under standard conditions, as described in the primary patent. |
Why This Matters
A high-yielding synthetic entry point is crucial for procurement decisions, as it lowers the cost-of-goods and ensures reliable access to a versatile advanced intermediate for custom library synthesis.
- [1] Kamboj, R., Zhang, Z., Fu, J.-M., Kodumuru, V., Sviridov, S., Sadalapure, K., Liu, S., Sun, S., Hou, D., & Chakka, N. (2006). Preparation of pyridazinylpiperazinyl trifluorophenyl methanones as stearoyl-CoA desaturase inhibitors. PCT Int. Appl. Xenon Pharmaceuticals Inc., Can. View Source
- [2] Zhang, Z., Fu, J.-M., Kodumuru, V., Sviridov, S., Sadalapure, K., Liu, S., Sun, S., Hou, D., & Chakka, N. (2013). Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. Journal of Medicinal Chemistry, 56(2), 568–583. View Source
